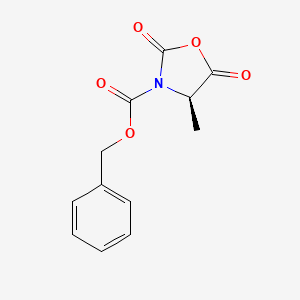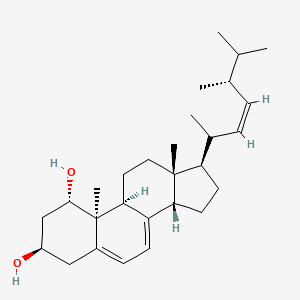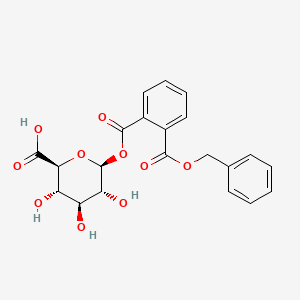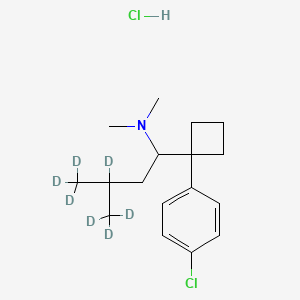![molecular formula C14H7Br2NS2 B15295521 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions to form the tricyclic core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique reactivity can be beneficial.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the compound’s unique electronic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,10-dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific arrangement of bromine, sulfur, nitrogen, and phenyl groups within a tricyclic framework This structure imparts distinct electronic properties and reactivity patterns that differentiate it from other similar compounds
Eigenschaften
Molekularformel |
C14H7Br2NS2 |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C14H7Br2NS2/c15-11-6-9-13(18-11)14-10(7-12(16)19-14)17(9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
NSAFKMYTFSPVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)


![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)

![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)

![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
